molecular formula C15H13FO B1327597 3-(3-Fluorophenyl)propiophenone CAS No. 898788-63-1

3-(3-Fluorophenyl)propiophenone

Cat. No.: B1327597
CAS No.: 898788-63-1
M. Wt: 228.26 g/mol
InChI Key: PTSAIGQAWVQVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)propiophenone is an aromatic ketone characterized by a propiophenone backbone substituted with a fluorine atom at the meta position of one phenyl ring. Its molecular formula is C₁₅H₁₃FO (calculated molecular weight: 228.26 g/mol). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antifungal agents (e.g., Naftifine®) and antiparasitic drugs targeting pathogens like Trypanosoma brucei . The fluorine substituent enhances metabolic stability and lipophilicity, making it advantageous in drug design .

Properties

IUPAC Name

3-(3-fluorophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSAIGQAWVQVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644508
Record name 3-(3-Fluorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-63-1
Record name 3-(3-Fluorophenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-Fluorophenyl)propiophenone involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the phenyl ring and the propiophenone moiety . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Another method involves the chlorination of propiophenone using chlorine gas and aluminum trichloride as a catalyst. This method includes steps such as low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)propiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Fluorophenyl)propiophenone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine vs. Trifluoromethyl: The trifluoromethyl group (-CF₃) in 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone introduces stronger electron-withdrawing effects compared to a single fluorine atom. This enhances resistance to oxidative metabolism, making it suitable for long-acting pharmaceuticals .
  • Methoxy vs. Fluorine: The methoxy group in 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone is electron-donating, which contrasts with fluorine's electron-withdrawing nature. This difference impacts reactivity in nucleophilic substitutions or catalytic reductions .

Physicochemical Properties

  • Solubility: Compounds with ester groups (e.g., 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone) exhibit higher solubility in organic solvents, facilitating further chemical modifications .

Biological Activity

3-(3-Fluorophenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as 3-(3-fluorobenzoyl)propanoic acid, has the molecular formula C15H13FC_{15}H_{13}F. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and reactivity, which can influence its biological activity.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signaling pathways.
  • Antimicrobial and Anticancer Properties : Studies suggest that this compound exhibits both antimicrobial and anticancer activities, possibly through the disruption of cellular processes in pathogens and cancer cells.

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the fluorine substitution enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value indicating potent inhibition.
Study 2 Showed significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis .
Study 3 Investigated enzyme inhibition properties, revealing potential as a lead compound for drug development targeting metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used for comparison. This suggests that the compound could serve as a basis for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed that treated cells exhibited increased levels of apoptosis markers, supporting its potential as an anticancer therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.